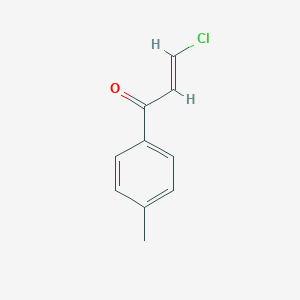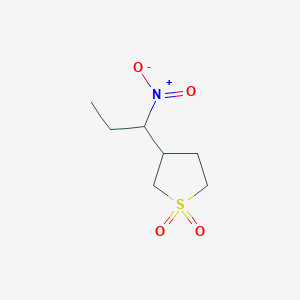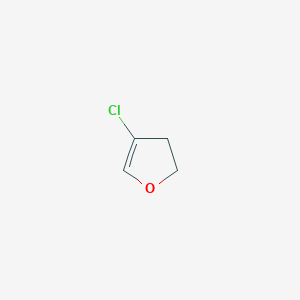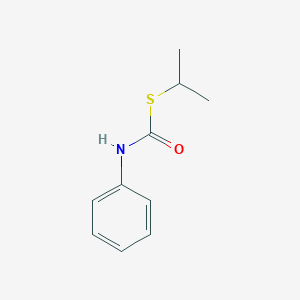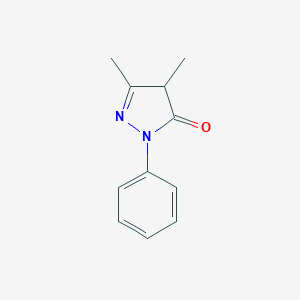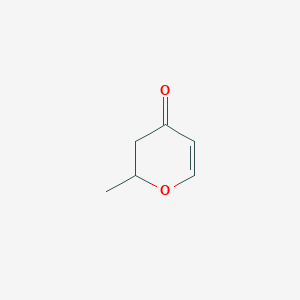
2-Methyl-2,3-dihydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-dihydro-4H-pyran-4-one (MDHP) is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields of science. MDHP is also known as 2-methyl-4H-pyran-4-one and is a colorless liquid with a fruity odor. The compound is synthesized through various methods and has been studied for its effects on biochemical and physiological systems.
Mecanismo De Acción
The mechanism of action of MDHP is not fully understood. However, it is believed that the compound acts as a modulator of GABA(A) receptors. GABA(A) receptors are responsible for inhibiting neurotransmission in the nervous system. MDHP may enhance the activity of GABA(A) receptors, leading to increased inhibition of neurotransmission.
Efectos Bioquímicos Y Fisiológicos
MDHP has been shown to have various biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects in animal models. MDHP has also been shown to have anticonvulsant and antinociceptive effects. The compound has been shown to reduce the severity and duration of seizures in animal models. MDHP has also been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDHP has several advantages for lab experiments. The compound is easy to synthesize and is readily available. MDHP is also stable under normal laboratory conditions. However, there are also limitations to using MDHP in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. MDHP also has a low solubility in water, which may limit its use in aqueous experiments.
Direcciones Futuras
There are several future directions for the study of MDHP. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs that target GABA(A) receptors. Another direction is to study the effects of MDHP on other physiological systems, such as the immune system. Finally, there is a need to investigate the potential toxicity of MDHP and its metabolites. Understanding the toxicity of the compound is important for its safe use in various applications.
Métodos De Síntesis
MDHP is synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, the reaction of 2-methyl-3-buten-2-ol with maleic acid, and the reaction of 2-methyl-3-buten-2-ol with maleic acid anhydride. The most commonly used method for synthesizing MDHP is the reaction of 2-methyl-3-buten-2-ol with maleic anhydride. This reaction produces MDHP in high yields and purity.
Aplicaciones Científicas De Investigación
MDHP has been studied for its potential applications in various fields of science. The compound has been used as a flavoring agent in the food industry, as a fragrance in the cosmetic industry, and as a starting material for the synthesis of other compounds. MDHP has also been studied for its effects on biochemical and physiological systems.
Propiedades
Número CAS |
19185-89-8 |
|---|---|
Nombre del producto |
2-Methyl-2,3-dihydro-4H-pyran-4-one |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
Clave InChI |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
SMILES canónico |
CC1CC(=O)C=CO1 |
Sinónimos |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



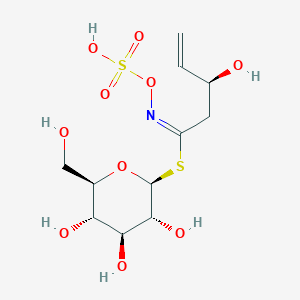
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
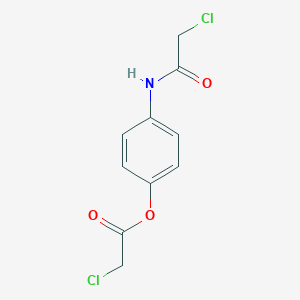

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
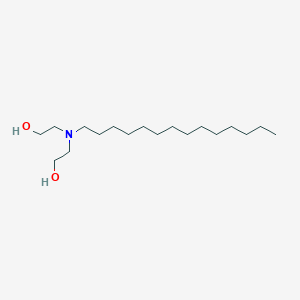
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
